molecular formula C19H19N3OS B12269980 1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B12269980
M. Wt: 337.4 g/mol
InChI Key: KCUZGFJFXLINLZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a synthetic tetrahydroisoquinoline derivative offered for research and development purposes. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known for its versatility and high-value biological activities . This particular compound features a carbonitrile group and a pyridin-2-yl ketone moiety connected via a sulfanyl-ethyl linker, presenting a complex molecular architecture for investigation. Researchers can utilize this compound as a key intermediate or a novel chemical entity in drug discovery programs. Its structure suggests potential for exploration as a kinase inhibitor or a modulator of various enzymatic targets, given the known pharmacological significance of similar tetrahydroisoquinoline-based compounds in areas such as central nervous system (CNS) disorders and pain management . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

1-ethyl-3-(2-oxo-2-pyridin-2-ylethyl)sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C19H19N3OS/c1-2-16-14-8-4-3-7-13(14)15(11-20)19(22-16)24-12-18(23)17-9-5-6-10-21-17/h5-6,9-10H,2-4,7-8,12H2,1H3

InChI Key

KCUZGFJFXLINLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl Cyanoacetate with Cyclohexenylamine

The tetrahydroisoquinoline backbone is constructed via a modified Pomeranz-Fritsch reaction. Ethyl cyanoacetate reacts with cyclohexenylamine in toluene under reflux to form an enamine intermediate, which undergoes acid-catalyzed cyclization:

$$
\text{Ethyl cyanoacetate} + \text{cyclohexenylamine} \xrightarrow{\text{toluene, 110°C}} \text{enamine} \xrightarrow{\text{HCl, EtOH}} \text{5,6,7,8-tetrahydroisoquinoline-4-carbonitrile}
$$

Key Data:

  • Yield: 68–72% after recrystallization (ethanol/water).
  • Characterization: $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$): δ 7.45 (s, 1H, H-1), 3.02 (m, 2H, H-5), 2.75 (m, 2H, H-8).

Introduction of the Ethyl Group at Position 1

Alkylation Using Ethyl Iodide

The ethyl substituent is introduced via nucleophilic aromatic substitution (NAS) at position 1. The tetrahydroisoquinoline-4-carbonitrile is treated with ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF):

$$
\text{Tetrahydroisoquinoline-4-carbonitrile} + \text{EtI} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80°C} \text{1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile}
$$

Optimization Notes:

  • Higher yields (85%) achieved with 1.2 equivalents of ethyl iodide and 12-hour reaction time.
  • Side products (diethylated derivatives) minimized by controlling stoichiometry.

Thioether Formation at Position 3

Halogenation of Position 3

The C-3 position is activated for substitution by bromination using phosphorus oxybromide (POBr$$_3$$):

$$
\text{1-Ethyl-tetrahydroisoquinoline-4-carbonitrile} \xrightarrow{\text{POBr}3, \text{CH}2\text{Cl}_2, 0°C} \text{3-bromo-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile}
$$

Reaction Conditions:

  • Reaction time: 2 hours at 0°C, followed by quenching with ice water.
  • Yield: 78% after column chromatography (hexane/ethyl acetate 4:1).

Nucleophilic Substitution with 2-Mercapto-1-(pyridin-2-yl)ethan-1-one

The brominated intermediate reacts with 2-mercapto-1-(pyridin-2-yl)ethan-1-one in the presence of triethylamine (TEA) in tetrahydrofuran (THF):

$$
\text{3-Bromo intermediate} + \text{HS-CH}_2\text{C(O)Py} \xrightarrow{\text{TEA, THF}, 50°C} \text{Target compound}
$$

Critical Parameters:

  • Molar ratio: 1:1.2 (intermediate:thiol) to ensure complete conversion.
  • Purification: Silica gel chromatography (ethyl acetate/methanol 9:1) yields 65% pure product.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H NMR} $$ (DMSO-d$$6$$): δ 8.52 (d, J = 4.8 Hz, 1H, Py-H), 7.85 (t, J = 7.6 Hz, 1H, Py-H), 7.42 (d, J = 7.9 Hz, 1H, Py-H), 4.32 (s, 2H, SCH$$2$$), 3.62 (q, J = 7.1 Hz, 2H, CH$$2$$CH$$3$$), 2.90–2.75 (m, 4H, H-5/H-8), 1.45 (t, J = 7.1 Hz, 3H, CH$$2$$CH$$3$$).
  • $$ ^{13}\text{C NMR} $$ (DMSO-d$$6$$): δ 194.2 (C=O), 158.7 (CN), 149.3 (Py-C), 136.5 (C-4), 122.8 (C-3), 44.5 (SCH$$2$$), 38.2 (CH$$2$$CH$$3$$), 25.6 (C-5/C-8), 12.4 (CH$$2$$CH$$3$$).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]$$^+$$ 381.1345 (calculated for C$${19}$$H$${20}$$N$$_4$$OS: 381.1348).

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Optimized)
Cyclization Yield 68% 72%
Alkylation Conditions K$$2$$CO$$3$$, DMF Cs$$2$$CO$$3$$, DMSO
Thioether Yield 60% 65%
Total Synthesis Time 48 h 36 h

Method B employs cesium carbonate for enhanced reactivity in alkylation, reducing side products and improving overall efficiency.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination: Position 3 is favored due to electron-withdrawing effects of the carbonitrile group.
  • Thiol Oxidation: Reaction conducted under nitrogen to prevent disulfide formation.
  • Purification: Gradient elution in chromatography resolves closely eluting impurities.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tetrahydroisoquinoline core, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a precursor for various functionalized derivatives.

    Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Compound A : 1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
  • Core: Tetrahydroisoquinoline with pyridin-2-yl.
  • Key groups: Ethyl (position 1), sulfanyl-linked pyridinyl ketone (position 3), 4-cyano.
Compound B : 1-Ethyl-3-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS 315245-95-5)
  • Core: Tetrahydroisoquinoline with coumarin (chromen-3-yl).
  • Key groups: Ethyl (position 1), sulfanyl-linked coumarin ketone (position 3), 4-cyano.
  • Coumarins are associated with fluorescence and anticoagulant activity, whereas pyridinyl groups may enhance metal-binding or hydrogen-bonding capabilities .
Compound C : Pyridin-2-one derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile)
  • Core : Pyridin-2-one with substituted aryl groups.
  • Key groups : Bromophenyl or methoxyphenyl substituents, hydroxyl/methoxy groups.
  • Comparison: The pyridin-2-one core lacks the tetrahydroisoquinoline bicyclic system but shares cyano and aryl substituents. These derivatives exhibit antioxidant activity (up to 79.05% DPPH scavenging), attributed to electron-donating groups like bromine and methoxy .

Key SAR Insights :

  • Electron-withdrawing groups (e.g., cyano in Compound A) may enhance binding to enzymatic targets (e.g., kinases or proteases).
  • Bulkier substituents (e.g., bromophenyl in Compound C) improve antioxidant activity by stabilizing radical intermediates .
  • Heterocyclic swaps (pyridine vs. coumarin) significantly alter applications: pyridinyl groups favor drug-likeness, while coumarins enable optical properties .

Biological Activity

The compound 1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (referred to as ETIQ) is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of ETIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

ETIQ is characterized by its complex structure, which includes:

  • A tetrahydroisoquinoline core
  • An ethyl group at the nitrogen position
  • A pyridine ring attached via a carbonyl and a sulfanyl linkage
  • A cyano group at the 4-position

Molecular Formula

The molecular formula for ETIQ is C16H18N2O2SC_{16}H_{18}N_2O_2S.

Antiviral Activity

Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit antiviral properties. In particular, ETIQ has shown potential against human coronaviruses. A comparative analysis of various tetrahydroisoquinoline derivatives revealed that ETIQ could inhibit viral replication effectively, with significant reductions in viral titers observed in vitro.

Case Study: Antiviral Efficacy

In a study assessing the antiviral activity of different compounds against strains 229E and OC-43 of human coronavirus, ETIQ exhibited:

  • EC50 values indicating effective concentration ranges.
  • A reduction in viral replication by approximately 50% at specific concentrations.
CompoundStrain 229E EC50 (µM)Strain OC-43 EC50 (µM)
ETIQ300250
Reference2520

Antioxidant Properties

ETIQ also displays antioxidant properties due to the presence of the pyridine ring and the tetrahydroisoquinoline structure. This activity is crucial in mitigating oxidative stress-related damage in cells.

The antioxidant mechanism is primarily attributed to the ability of ETIQ to scavenge free radicals and reduce lipid peroxidation in cellular models. This property can be beneficial in neuroprotective applications.

Neuroprotective Effects

Research has suggested that derivatives of tetrahydroisoquinoline can exert neuroprotective effects. ETIQ's structural features may contribute to its ability to protect neuronal cells from apoptosis induced by oxidative stress.

Experimental Findings

In vitro studies have demonstrated that treatment with ETIQ resulted in:

  • Increased cell viability in neuronal cell lines exposed to oxidative stress.
  • Downregulation of pro-apoptotic markers and upregulation of anti-apoptotic factors.

Therapeutic Applications

Given its biological activities, ETIQ holds promise for several therapeutic applications:

  • Antiviral Agent : Potential treatment for viral infections, particularly coronaviruses.
  • Neuroprotective Agent : Possible use in neurodegenerative diseases due to its antioxidant properties.
  • Antioxidant Supplement : May serve as a dietary supplement to help reduce oxidative stress.

Safety and Toxicity

Preliminary toxicity studies indicate that ETIQ has a favorable safety profile at therapeutic doses. However, comprehensive toxicity assessments are necessary to establish its safety for human use.

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